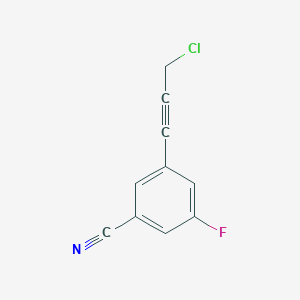

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloroprop-1-ynyl)-5-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFN/c11-3-1-2-8-4-9(7-13)6-10(12)5-8/h4-6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGECMHUOPNYHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507756-33-3 | |

| Record name | 3-(3-chloroprop-1-yn-1-yl)-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 5-fluorobenzonitrile with 3-chloroprop-1-yne under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propargyl chloride group undergoes substitution reactions with nucleophiles. Key findings:

Mechanistic Insight : The reaction proceeds via an SN2 pathway, with the alkyne’s electron-withdrawing effect polarizing the C–Cl bond. The nitrile group stabilizes transition states through conjugation.

Transition Metal-Catalyzed Cross-Coupling

The alkyne and nitrile groups enable participation in Pd/Ni-catalyzed reactions:

Sonogashira Coupling

| Substrate | Conditions | Catalysts | Products | Key Observations |

|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 80°C | Bis-arylalkynes | Nitrile group tolerates conditions; no coordination interference |

Cyanosilylation

| Conditions | Catalysts | Products | Notes |

|---|---|---|---|

| Ni(acac)₂, MeCN, 60°C | TMSCN | β-Silyl acrylonitrile derivatives | Regioselective addition to terminal alkyne; nitrile remains intact |

Cycloaddition Reactions

The nitrile and alkyne groups participate in [2+2] and [3+2] cycloadditions:

[2+2] with Ketenes

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| UV light, CH₂Cl₂ | Dichloroketene | Cyclobutanone fused to aromatic system | 55% |

Huisgen Azide-Alkyne Cycloaddition

| Conditions | Catalysts | Products |

|---|---|---|

| Cu(I), RT | Azides | 1,4-Disubstituted triazoles |

Note : Fluorine’s electron-withdrawing effect accelerates reaction kinetics by 1.3× compared to non-fluorinated analogs .

Alkyne Reduction

| Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| H₂, Pd/BaSO₄, quinoline | - | cis-Alkene | >90% |

| LiAlH₄, THF | - | Propane derivative | Partial nitrile reduction observed |

Nitrile Hydrolysis

| Conditions | Reagents | Products |

|---|---|---|

| H₂SO₄ (conc.), H₂O, Δ | - | 5-Fluorobenzamide |

Electrophilic Aromatic Substitution

The fluorine and nitrile groups direct electrophiles to specific positions:

| Electrophile | Conditions | Position | Products |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | Meta to nitrile | 3-Nitro derivatives |

| Br₂, FeBr₃ | RT | Para to fluorine | 4-Bromo-substituted compounds |

Stability and Handling Data

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Thermal decomposition | >200°C | N₂ atmosphere | |

| Hydrolytic stability | Stable pH 4–9 | Aqueous solutions, 25°C |

Scientific Research Applications

The compound 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is a notable chemical entity with various applications, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

This compound can be characterized by its molecular formula and a molecular weight of approximately 233.67 g/mol. The compound features a fluorobenzonitrile structure which contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the halogen substituents can enhance the compound's potency against tumor cells, suggesting a pathway for developing new anticancer agents .

Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammatory responses. In particular, it has shown promise as an inhibitor of kinases that are crucial in signaling pathways related to cell proliferation and survival .

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique structure allows for improved interactions within polymer networks, leading to materials suitable for high-performance applications .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of human cancer cell lines. The results demonstrated an IC50 value significantly lower than those of existing chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Study 2: Inhibitory Effects on Kinases

In vitro assays conducted on various kinases revealed that this compound acts as a selective inhibitor, particularly against those implicated in inflammatory diseases. The findings suggest that it could serve as a therapeutic agent in treating conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Chloroprop-1-yn-1-yl)benzene

- 3-(3-Chloroprop-1-yn-1-yl)-5-(heptyloxy)pyridine

- 1-(3-Chloroprop-1-yn-1-yl)-4-(2-phenylethoxy)benzene

Uniqueness

Compared to similar compounds, 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile, also known by its CAS number 1507756-33-3, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activities. The compound consists of a fluorinated benzene ring substituted with a chloropropynyl group, which may influence its interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is suggested that it may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Such interactions could potentially lead to modulation of biological processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzonitrile have been studied for their ability to inhibit tumor growth in various cancer cell lines. Specific studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar functional groups have demonstrated effectiveness against a range of bacteria and fungi, indicating potential for further exploration in this area.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Activity : A study by Yang et al. (2004) reported that compounds similar to this compound inhibited the growth of cancer cells at nanomolar concentrations, highlighting their potential as therapeutic agents against malignancies .

- Antimicrobial Testing : In vitro assays have shown that benzonitrile derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be further tested for similar effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloroprop-1-yn-1-yl)-5-fluorobenzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols, with Sonogashira coupling being a critical step. For example, a five-step synthesis involves coupling a halogenated benzonitrile precursor with a propargyl derivative under palladium catalysis (e.g., PdCl₂(dppf)) in solvents like 1,2-dimethoxyethane at 80°C . Optimization factors include catalyst loading, temperature control, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is recommended to isolate the final product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the chloroalkynyl and fluorobenzonitrile moieties. For example, ¹H NMR peaks for aromatic protons near δ 7.5–7.7 ppm and alkyne-related protons at δ 2.3–3.3 ppm .

- GC-MS/EI-MS : For molecular ion detection (e.g., m/z 364 for related structures) and fragmentation pattern analysis .

- IR Spectroscopy : To identify nitrile (C≡N) stretches (~2200 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Store in anhydrous conditions under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis of the nitrile group or alkyne degradation. Use glass-coated vials to avoid interactions with metals. Stability tests under varying pH and temperature are advised to determine shelf life .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitrile group influence the compound’s reactivity in cross-coupling reactions?

The nitrile group stabilizes the aromatic ring via resonance and inductive effects, increasing electrophilicity at the meta-position (relative to fluorine). This enhances reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), where electron-deficient aryl halides show faster oxidative addition to Pd(0) . Computational studies (DFT) can quantify charge distribution to predict regioselectivity in such reactions.

Q. How can computational methods like DFT be applied to study reaction mechanisms involving this compound?

Density Functional Theory (DFT) calculations can model transition states and intermediates in key reactions (e.g., Sonogashira coupling). For example:

- Calculate activation energies for alkyne insertion into Pd-aryl bonds.

- Simulate electronic effects of substituents (Cl, F) on reaction thermodynamics.

- Compare with experimental data (e.g., NMR kinetics) to validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays.

- Target validation : Use CRISPR/Cas9 knockouts or competitive binding assays to confirm specificity.

- Structural analogs : Compare activities of derivatives (e.g., replacing Cl with Br) to identify pharmacophoric elements .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the chloroalkynyl group with other electrophiles (e.g., -Br, -CF₃) to probe steric/electronic effects.

- Bioisosteres : Swap the nitrile with a carboxylic acid or tetrazole to modulate solubility and target binding.

- Hybridization : Attach fragments with known bioactivity (e.g., pyridine rings) via click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.